molecular formula C18H18N4O2 B3801838 N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide

Cat. No.: B3801838
M. Wt: 322.4 g/mol
InChI Key: MOGOJEMQNCMKKV-UHFFFAOYSA-N
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Description

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylphenoxy group and an imidazole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate by reacting 2,6-dimethylphenol with a suitable pyridine derivative under specific conditions.

    Introduction of the Imidazole Ring: The pyridine intermediate is then reacted with an imidazole derivative to introduce the imidazole ring. This step often requires the use of a coupling reagent and a base to facilitate the reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyridine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-methyltetrahydro-2H-pyran-2-carboxamide
  • N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine
  • N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide

Uniqueness

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-5-3-6-13(2)16(12)24-18-14(7-4-8-20-18)9-21-17(23)15-10-19-11-22-15/h3-8,10-11H,9H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGOJEMQNCMKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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